2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene

Organic Synthesis Analytical Chemistry Intermediate Identification

The precise 1,2,4-substitution pattern creates a non-replicable push-pull electronic system critical for reliable synthesis outcomes. Generic analogues like 1-(dimethoxymethyl)-3-nitrobenzene or 1-methoxy-4-nitrobenzene fail to match its regioselectivity and acetal stability, risking costly synthetic failures. This intermediate’s orthogonal reactivity (selective nitro reduction and acetal hydrolysis) supports multi-step pharmaceutical synthesis, including kinase inhibitors. Buy with confidence—avoid regioisomer misidentification with its distinct InChIKey (AYVQBIUVXUJHJS-UHFFFAOYSA-N) and spectral library verification.

Molecular Formula C10H13NO5
Molecular Weight 227.216
CAS No. 548798-22-7
Cat. No. B2649228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene
CAS548798-22-7
Molecular FormulaC10H13NO5
Molecular Weight227.216
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC
InChIInChI=1S/C10H13NO5/c1-14-7-4-5-9(11(12)13)8(6-7)10(15-2)16-3/h4-6,10H,1-3H3
InChIKeyAYVQBIUVXUJHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene (CAS 548798-22-7): A Strategic Nitroaromatic Intermediate


2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene (CAS 548798-22-7) is a polyfunctional nitroaromatic compound with the molecular formula C₁₀H₁₃NO₅ and a molecular weight of 227.21 g/mol [1]. It features a 1,2,4-trisubstituted benzene core bearing a nitro group, a methoxy group, and a dimethoxymethyl acetal group . This combination of an electron-withdrawing nitro group and multiple electron-donating oxygen-based substituents creates a unique reactivity profile, positioning it as a strategic building block for complex organic synthesis .

Why 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene Cannot Be Swapped with Common Nitrobenzene Analogs


Selecting a close analog like 1-(dimethoxymethyl)-3-nitrobenzene or 1-methoxy-4-nitrobenzene as a substitute introduces high risk of synthetic failure due to fundamentally altered electronic and steric landscapes. The specific 1,2,4-substitution pattern in 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene creates a unique, non-replicable push-pull electronic system that directs electrophilic aromatic substitution and influences the stability of the acetal group. A generic replacement, even with identical functional groups, will lack this precise substitution geometry, resulting in divergent reaction kinetics, altered regioselectivity in subsequent steps, and potential incompatibility with optimized process conditions. The quantitative data below demonstrates the concrete performance gaps that justify a precise, non-substitutable procurement strategy.

Quantitative Differentiation Guide for 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene (CAS 548798-22-7)


Chromatographic Distinction from Regioisomer: Confirmation of Ortho-Dimethoxymethyl Substitution

The structural isomer 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene (CAS 6968-37-2) differs only in the position of the nitro group relative to the dimethoxymethyl group. Despite identical mass, this regioisomer exhibits distinct chromatographic behavior, providing a clear analytical marker for identity verification. The target compound, 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene, is distinguished by its InChIKey: AYVQBIUVXUJHJS-UHFFFAOYSA-N . This unique key enables unambiguous spectral database lookup [1], ensuring correct material is received and preventing costly synthetic errors from isomer mix-ups.

Organic Synthesis Analytical Chemistry Intermediate Identification

Physicochemical Profile vs. Phenyl Acetate Alternative: Improved Aqueous Solubility

In contrast to the structurally similar 2-nitrovanillin acetate [1], a common intermediate with an acetyl ester, the target compound 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene presents a distinct set of physicochemical properties. A key differentiator is its XLogP3-AA value of 1.4 [2], which is significantly lower than that of comparable phenyl acetate derivatives (estimated >2.0 based on functional group contribution). The lower computed lipophilicity suggests enhanced aqueous solubility, a critical advantage for reactions in polar solvents or under biphasic conditions, potentially simplifying purification and improving reaction yield.

Formulation Process Chemistry Drug Discovery

Substitution Pattern Advantage: Unique Regioselective Reactivity vs. Meta-Substituted Isomer

The 1,2,4-substitution pattern of 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene confers a distinct electronic bias compared to a meta-substituted analog like 1-(dimethoxymethyl)-3-nitrobenzene . The ortho and para positioning of the nitro and methoxy groups relative to the dimethoxymethyl acetal creates a unique vector for electrophilic attack. While the meta analog directs substitution based on a different resonance hybrid, this compound's substitution pattern specifically favors functionalization at the remaining position ortho to the methoxy group. This predictable regioselectivity is a non-negotiable requirement for assembling specific molecular architectures in medicinal chemistry programs.

Organic Synthesis Medicinal Chemistry Building Blocks

Stability and Storage: Defined Conditions for Preserving Acetal Integrity

The acetal functional group in 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene is inherently sensitive to acidic hydrolysis. Commercial suppliers address this vulnerability by specifying refrigerated storage conditions . In contrast, less reactive analogs lacking this sensitive moiety, such as 4-nitroanisole , can be stored at ambient temperatures. This documented storage requirement is a critical piece of evidence for procurement and inventory management; it signals that the compound's integrity is contingent on proper handling, and that sourcing from a supplier with appropriate cold-chain logistics is necessary to ensure material viability upon arrival.

Chemical Storage Stability Shelf-Life

Spectral Differentiation: Unique GC-MS Fingerprint vs. Close Analogs

The compound possesses a unique mass spectral fingerprint that allows for its unambiguous identification and quantification in complex reaction mixtures. Its spectrum is included in the authoritative Wiley Registry of Mass Spectral Data 2023 [1]. In contrast, closely related regioisomers (e.g., CAS 6968-37-2) or analogs with different substitution patterns will exhibit distinct fragmentation patterns. This provides an objective, instrumental method to confirm the presence and purity of the target compound, which is essential for process analytical technology (PAT) and troubleshooting in multi-step syntheses.

Analytical Chemistry GC-MS Spectral Database

Molecular Descriptor vs. De-Nitro Analog: Impact of Nitro Group on Molecular Weight and Reactivity

The presence of the nitro group differentiates this compound from a potential de-nitro analog, such as 4-Dimethoxymethyl-2-methoxy-phenol (C₁₀H₁₄O₄, M.W. ~198 g/mol) . The inclusion of the nitro group increases the molecular weight to 227.21 g/mol [1] and introduces an electron-withdrawing substituent with a topological polar surface area (TPSA) of 73.5 Ų [2]. This significantly alters the compound's hydrogen-bonding potential and overall electronics, which are critical parameters for binding interactions in medicinal chemistry and for subsequent synthetic transformations like reduction to an amine or nucleophilic aromatic substitution.

Medicinal Chemistry SAR Molecular Design

Optimal Use Scenarios for 2-(Dimethoxymethyl)-4-methoxy-1-nitrobenzene in R&D and Production


Medicinal Chemistry: Ortho-Substituted Building Block for Kinase Inhibitor Synthesis

This compound is ideally suited as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents requiring a specific 1,2,4-substituted aromatic core. Its unique substitution pattern provides a handle for further diversification at a predictable site, as highlighted by its distinct regioselective reactivity . The lower lipophilicity (XLogP = 1.4) can also impart favorable physicochemical properties to drug candidates [1].

Process Chemistry: Advanced Intermediate for Selective Reduction and Coupling Reactions

The orthogonal reactivity of the nitro and acetal groups makes this compound a versatile intermediate for multi-step synthesis. The nitro group can be selectively reduced to an amine for subsequent amide coupling or diazotization, while the acetal can be hydrolyzed to an aldehyde for use in reductive aminations or aldol condensations. The need for refrigerated storage underscores the importance of a controlled supply chain for process-scale implementation .

Analytical Chemistry: Reference Standard for Isomer Identification and Purity Testing

Owing to its unique InChIKey (AYVQBIUVXUJHJS-UHFFFAOYSA-N) and its distinct mass spectrum available in commercial spectral libraries [2], this compound serves as an excellent reference standard. It enables analytical chemists to definitively confirm the identity and purity of this specific regioisomer in purchased lots or in complex reaction mixtures, thereby avoiding costly misidentifications with its isomer (CAS 6968-37-2).

Material Science: Precursor for Functionalized Aromatic Polymers and Small-Molecule Chromophores

The combination of an electron-withdrawing nitro group and electron-donating alkoxy substituents creates a push-pull system that can be exploited for designing materials with tailored optical or electronic properties. This compound can be incorporated into conjugated systems or used as a monomer precursor where its specific substitution pattern and reactivity enable the synthesis of polymers or small-molecule chromophores with desired properties.

Technical Documentation Hub

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